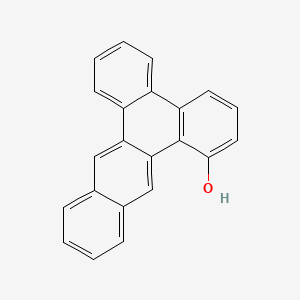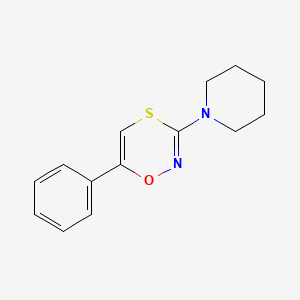![molecular formula C11H22O4 B14304535 2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane CAS No. 112853-52-8](/img/structure/B14304535.png)
2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring and a tert-butoxyethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane typically involves the reaction of ethylene glycol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate ether, which is then cyclized to form the dioxolane ring. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce diols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, solvents, and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring and tert-butoxyethoxy group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence the compound’s biological activity. The pathways involved may include metabolic processes that convert the compound into active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Butoxyethoxy)ethanol: A related compound with similar ether linkages but lacking the dioxolane ring.
Triethylene glycol monobutyl ether: Another similar compound used in various industrial applications.
Uniqueness
2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane is unique due to the presence of both the dioxolane ring and the tert-butoxyethoxy group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
112853-52-8 |
|---|---|
Formule moléculaire |
C11H22O4 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
2-[2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethyl]-1,3-dioxolane |
InChI |
InChI=1S/C11H22O4/c1-11(2,3)15-9-6-12-5-4-10-13-7-8-14-10/h10H,4-9H2,1-3H3 |
Clé InChI |
HDJILHVUSHQKGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCCOCCC1OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid](/img/structure/B14304456.png)
![5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine](/img/structure/B14304460.png)
![Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate](/img/structure/B14304463.png)

![N,N'-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea](/img/structure/B14304468.png)
![5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14304470.png)
![2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol](/img/structure/B14304471.png)
![2,6-Bis{[4-(pyrrolidin-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14304484.png)



![1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide](/img/structure/B14304505.png)
![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-](/img/structure/B14304518.png)

